molecular formula C9H9ClO5S B13557135 2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid CAS No. 120100-47-2

2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid

Cat. No.: B13557135
CAS No.: 120100-47-2
M. Wt: 264.68 g/mol
InChI Key: QTKTXHBKGBSIGF-UHFFFAOYSA-N
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Description

2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid is a substituted benzoic acid derivative featuring three distinct functional groups: a chloro substituent at position 2, a hydroxymethyl group at position 3, and a methanesulfonyl group at position 4. This combination of electron-withdrawing (chloro, methanesulfonyl) and polar (hydroxymethyl) groups influences its physicochemical properties, such as solubility, acidity, and reactivity.

Properties

CAS No.

120100-47-2

Molecular Formula

C9H9ClO5S

Molecular Weight

264.68 g/mol

IUPAC Name

2-chloro-3-(hydroxymethyl)-4-methylsulfonylbenzoic acid

InChI

InChI=1S/C9H9ClO5S/c1-16(14,15)7-3-2-5(9(12)13)8(10)6(7)4-11/h2-3,11H,4H2,1H3,(H,12,13)

InChI Key

QTKTXHBKGBSIGF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of a suitable benzoic acid derivative followed by the introduction of the hydroxymethyl and methanesulfonyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like flow chemistry to enhance reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while substitution of the chloro group can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid involves its interaction with molecular targets and pathways within a system. The chloro and methanesulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The hydroxymethyl group may also play a role in hydrogen bonding and other intermolecular interactions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Positional Isomers and Functional Group Variations
  • 4-Chloro-3-sulfamoylbenzoic Acid (C7H6ClNO4S): Differs by replacing the hydroxymethyl group (position 3) and methanesulfonyl group (position 4) with a sulfamoyl group at position 3 and chloro at position 4.
  • 2-Chloro-4-(methylsulfonyl)benzoic Acid: A positional isomer lacking the hydroxymethyl group.
  • 3-Sulfamoyl-4-chlorobenzoic Acid : Features a sulfamoyl group at position 3 instead of hydroxymethyl, which may enhance interactions with biological targets (e.g., carbonic anhydrase inhibitors) .
Halogenated and Sulfonyl-Containing Analogs
  • (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic Acid (EMX): A furanone derivative with a similar chloro-substituted structure but distinct backbone. benzoic acid) drastically alter toxicity profiles .
  • 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic Acid: A Chlorthalidone-related compound with a benzophenone-carboxylic acid structure.

Physicochemical Properties Comparison

Compound Name pKa (COOH) LogP Solubility (mg/mL) Key Functional Groups
2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid* ~2.5–3.0 ~1.2 ~10–20 (water) Cl, CH2OH, SO2CH3
4-Chloro-3-sulfamoylbenzoic acid ~1.8 -0.5 ~50 (water) Cl, SO2NH2
2-Chloro-4-(methylsulfonyl)benzoic acid ~2.3 1.5 ~5 (water) Cl, SO2CH3
EMX ~1.5 0.8 ~100 (water) Cl, CCl2, COOH

*Estimated based on analog data .

Key Observations :

  • The hydroxymethyl group increases hydrophilicity compared to non-hydroxylated analogs (e.g., 2-chloro-4-(methylsulfonyl)benzoic acid).
  • Sulfamoyl-containing compounds exhibit lower LogP values due to hydrogen-bonding capacity, whereas methanesulfonyl groups contribute to moderate lipophilicity .

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